![molecular formula C11H15NO2 B066196 2-(Phenoxymethyl)morpholine CAS No. 167273-56-5](/img/structure/B66196.png)
2-(Phenoxymethyl)morpholine
Overview
Description
2-Phenoxymethyl-morpholine is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . It is an orange solid in its physical form .
Synthesis Analysis
The synthesis of morpholines, including 2-Phenoxymethyl-morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 2-Phenoxymethyl-morpholine is represented by the SMILES stringC1COC(CN1)COc2ccccc2
and the InChI 1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2
. Physical And Chemical Properties Analysis
2-Phenoxymethyl-morpholine has an empirical formula of C11H15NO2 and a molecular weight of 193.24 . It is an orange solid .Scientific Research Applications
Inhibitor of Enzymes
Morpholine-containing compounds, including 2-(Phenoxymethyl)morpholine, have been studied for their potential inhibitory activity against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects. For instance, compounds that inhibit cholinesterases are used in the treatment of Alzheimer’s disease .
Antimicrobial and Anti-inflammatory Applications
Natural products containing the morpholine moiety, such as Chelonin A and Viloxazine, have exhibited remarkable antimicrobial and anti-inflammatory effects . This suggests that 2-(Phenoxymethyl)morpholine could potentially have similar applications.
Attention Deficit Hyperactivity Disorder (ADHD) Therapeutic Effects
Morpholine-containing compounds have been used in the treatment of ADHD . Given the structural similarity, 2-(Phenoxymethyl)morpholine might also be useful in this context.
Industrial Applications
Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts . They also serve as ligands for catalysts . Therefore, 2-(Phenoxymethyl)morpholine could potentially be used in these areas.
Antidepressant Properties
Some synthetic morpholine-containing compounds, such as Reboxetine and Moclobemide, have shown significant antidepressant properties . This suggests that 2-(Phenoxymethyl)morpholine could potentially be used in the treatment of depression.
Anti-obesity Drug
Phendimetrazine, a morpholine-containing compound, has proven effective as an anti-obesity drug . Given the structural similarity, 2-(Phenoxymethyl)morpholine might also have potential in this area.
Synthesis of New Compounds
2-(Phenoxymethyl)morpholine can be used as a starting material in the synthesis of new morpholine derivatives . These new compounds can then be assessed for various biological activities, expanding the potential applications of 2-(Phenoxymethyl)morpholine.
Research Tool in Drug Metabolism Studies
Morpholine derivatives have been used in preclinical in vitro and in vivo drug metabolism studies . As such, 2-(Phenoxymethyl)morpholine could be a valuable tool in these research contexts.
properties
IUPAC Name |
2-(phenoxymethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLNBCFCXAZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621480 | |
Record name | 2-(Phenoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)morpholine | |
CAS RN |
167273-56-5 | |
Record name | 2-(Phenoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenoxymethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure and potential therapeutic use of these newly synthesized 2-(phenoxymethyl)morpholine derivatives?
A1: The scientific paper describes the synthesis and proposed use of novel 2-(phenoxymethyl)morpholine derivatives []. These compounds, particularly the 2-(2-chloro-3,5-dimethoxyphenoxy)-methyl-N-alkylmorpholine series, are suggested to possess sedative properties. The general structure of these derivatives is characterized by variations in the alkyl chain attached to the nitrogen of the morpholine ring and the presence or absence of a carbonyl group (X) at a specific position.
Q2: Are there any specific structural features within these derivatives that are highlighted in the research?
A2: Yes, the research emphasizes the importance of the substituents on the phenyl ring, specifically the presence of a chlorine atom and two methoxy groups, for their potential sedative activity []. While the exact mechanism of action is not elucidated in this paper, it suggests that these structural features likely play a role in the interaction of these compounds with their biological targets.
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